molecular formula C16H15ClN2O2 B2785973 4-chloro-2-(5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol CAS No. 610277-66-2

4-chloro-2-(5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

Cat. No.: B2785973
CAS No.: 610277-66-2
M. Wt: 302.76
InChI Key: JWFLLVHSWBGEKX-UHFFFAOYSA-N
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Description

4-chloro-2-(5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is an organic compound that belongs to the class of phenols and pyrazoles This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a dihydropyrazolyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the reaction of 2-methoxybenzaldehyde with hydrazine hydrate to form 2-methoxyphenylhydrazone.

    Cyclization: The hydrazone undergoes cyclization with an appropriate diketone or β-keto ester to form the dihydropyrazole ring.

    Chlorination: The resulting pyrazole compound is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.

    Phenol Formation: Finally, the phenol group is introduced through a nucleophilic substitution reaction, often involving a phenol derivative and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dechlorinated phenol derivatives.

    Substitution: Formation of substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, this compound serves as a lead compound for the development of new drugs. Its structural features are exploited to design molecules with specific biological targets.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals, dyes, and polymers. Its reactivity and functional groups make it a versatile intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-chloro-2-(5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenol group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol
  • 4-chloro-2-(5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol
  • 4-chloro-2-(5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

Uniqueness

Compared to similar compounds, 4-chloro-2-(5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is unique due to the specific positioning of the methoxy group on the phenyl ring. This positioning can influence the compound’s reactivity, biological activity, and overall chemical properties, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

4-chloro-2-[5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-21-16-5-3-2-4-11(16)13-9-14(19-18-13)12-8-10(17)6-7-15(12)20/h2-8,13,18,20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFLLVHSWBGEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC(=NN2)C3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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